1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
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Overview
Description
1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of indole, oxadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This method yields the indole moiety, which is then further functionalized to introduce the oxadiazole and thiophene groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Its electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects . The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of indole, oxadiazole, and thiophene moieties, which confer distinct electronic and steric properties
Biological Activity
The compound 1-(3-fluorophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A dihydropyridazin core
- A 1,2,4-oxadiazole moiety
- A fluorophenyl group
- An isopropoxyphenyl substituent
This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole structure. These derivatives exhibit a broad spectrum of activity against various cancer cell lines. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung carcinoma cells (A549) with IC50 values ranging from 10 to 50 µM .
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 25 |
CaCo-2 | 30 |
A549 | 15 |
Anti-inflammatory Properties
Compounds with oxadiazole rings have also demonstrated anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). In vitro assays revealed that modifications in the oxadiazole structure enhance their inhibitory potency against these enzymes .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In particular, derivatives of oxadiazoles display significant antibacterial and antifungal properties. For instance, one study reported that related oxadiazole derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Candida albicans .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in tumor progression and inflammation .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of related compounds on a panel of cancer cell lines. The results indicated that modifications in the substituents significantly influenced cytotoxicity. The compound under review was found to have superior activity compared to other derivatives.
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-13(2)28-17-8-6-14(7-9-17)20-23-21(29-25-20)19-18(27)10-11-26(24-19)16-5-3-4-15(22)12-16/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDURRCXSAVHALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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